4-(Chloromethyl)phenyl isocyanate

Description

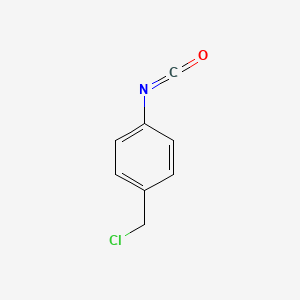

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-4-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-5-7-1-3-8(4-2-7)10-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYMZHLTKVXPQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369845 | |

| Record name | 4-(Chloromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29173-65-7 | |

| Record name | 4-(Chloromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Chloromethyl)phenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 4-(Chloromethyl)phenyl Isocyanate

A Bifunctional Linker for Precision Therapeutics and Chemical Biology

Executive Summary

4-(Chloromethyl)phenyl isocyanate (CAS: 29173-65-7) is a specialized bifunctional electrophile utilized extensively in medicinal chemistry, particularly in the design of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs).[1] Its utility stems from its orthogonal reactivity profile : it possesses a highly reactive isocyanate group (-N=C=O) capable of rapid urea/carbamate formation, and a less reactive chloromethyl group (-CH₂Cl) suitable for subsequent alkylation steps. This monograph details the molecular architecture, synthesis, chemoselective protocols, and safety parameters required for its effective deployment in drug development.

Part 1: Molecular Architecture & Electronic Properties

The molecule comprises a benzene core substituted at the para positions with two distinct electrophilic centers. This geometry is critical for its function as a rigid linker.

| Property | Value | Context |

| CAS Number | 29173-65-7 | Unique Identifier |

| Molecular Formula | C₈H₆ClNO | MW: 167.59 g/mol |

| Physical State | Solid (Low Melting) | mp: 32–33 °C; bp: 115–117 °C (10 mmHg) |

| Density | 1.216 g/mL | At 25 °C |

| Reactivity Class | Heterobifunctional | Electrophile (Dual) |

Electronic Analysis

-

Isocyanate Group (C-1): The isocyanate carbon is highly electrophilic due to the cumulative double bonds and the electronegativity of nitrogen and oxygen. It is sensitive to nucleophilic attack by amines, alcohols, and water.

-

Chloromethyl Group (C-4): The benzylic carbon is activated by the phenyl ring but is significantly less reactive than the isocyanate. It functions as a classic alkylating agent (benzyl chloride type), requiring stronger nucleophiles or elevated temperatures to react.

Reactivity Map

The following diagram illustrates the kinetic hierarchy of the molecule's reactive centers.

Figure 1: Chemoselective reactivity profile. The isocyanate group allows for rapid functionalization at low temperatures, leaving the chloromethyl group intact for secondary derivatization.

Part 2: Synthesis & Preparation[6][7][9][10][11]

While often purchased, in-house preparation ensures freshness, which is critical given the moisture sensitivity of the isocyanate group. The preferred route utilizes Triphosgene (bis(trichloromethyl) carbonate) as a safer solid substitute for phosgene gas.

Protocol: Triphosgene-Mediated Synthesis

Starting Material: 4-(Chloromethyl)aniline hydrochloride.

-

Safety Prep: Perform all operations in a well-ventilated fume hood. Triphosgene decomposes to phosgene; use a caustic scrubber for exhaust.

-

Dissolution: Suspend 4-(chloromethyl)aniline hydrochloride (10 mmol) in anhydrous Dichloromethane (DCM) (40 mL).

-

Reagent Addition: Add Triphosgene (3.4 mmol, 0.34 eq) dissolved in DCM dropwise at 0 °C.

-

Base Addition: Slowly add Triethylamine (20-22 mmol) dropwise. The reaction is exothermic.[2][3]

-

Reflux: Allow the mixture to warm to room temperature, then reflux for 2–3 hours to ensure complete conversion of the amine to isocyanate.

-

Workup:

-

Remove solvent under reduced pressure.

-

Extract residue with anhydrous diethyl ether or hexane (to precipitate amine salts).

-

Filter under inert atmosphere (Argon/Nitrogen).

-

Concentrate filtrate to yield the crude isocyanate.

-

-

Purification: Vacuum distillation (bp 115–117 °C @ 10 mmHg) is recommended for high purity.

Part 3: Chemoselective Reactivity Protocols

The primary value of 4-(chloromethyl)phenyl isocyanate lies in its ability to link two different nucleophiles sequentially.

Step 1: Isocyanate Coupling (Urea Formation)

-

Conditions: 0 °C to Room Temperature, anhydrous solvent (DCM, THF, or DMF).

-

Nucleophile: Primary or secondary amine (Drug Fragment A).

-

Mechanism: Nucleophilic addition to the isocyanate carbon.

-

Outcome: Formation of a stable urea linkage. The chloromethyl group remains unreacted under these mild conditions.

Step 2: Benzylic Alkylation

-

Conditions: 50–80 °C, weak base (K₂CO₃ or DIPEA), polar aprotic solvent (DMF or CH₃CN).

-

Nucleophile: Thiol, Phenol, or secondary amine (E3 Ligase Ligand or Solubilizing Group).

-

Mechanism: S_N2 displacement of the chloride.

-

Outcome: Formation of the final bifunctional conjugate.

Figure 2: Sequential functionalization workflow. Step 1 exploits the high kinetic lability of the isocyanate, while Step 2 activates the benzylic chloride.

Part 4: Applications in Drug Discovery

PROTAC Linker Design

In Proteolysis-Targeting Chimeras (PROTACs), the linker determines the spatial orientation between the Target Protein and the E3 Ligase.

-

Rigidity: Unlike flexible PEG linkers, the phenyl ring of 4-(chloromethyl)phenyl isocyanate introduces a rigid element. This restricts the conformational entropy, potentially improving the thermodynamic stability of the ternary complex (Target-PROTAC-E3).

-

Permeability: Replacing long PEG chains with aromatic linkers often improves cellular permeability and reduces efflux ratios.

Fragment-Based Drug Discovery (FBDD)

The compound serves as a "warhead" installer.

-

Covalent Probes: The chloromethyl group can be preserved to act as a covalent trap for cysteine residues in target proteins, while the isocyanate is used to attach a recognition element.

Carbohydrate Chemistry

Used in the anomeric O-acylation of Kdo (3-deoxy-D-manno-oct-2-ulosonic acid), facilitating the synthesis of bacterial lipopolysaccharide analogs for vaccine development.

Part 5: Safety & Stability[5]

Hazard Classification:

-

Lachrymator: The chloromethyl moiety releases benzyl chloride-like vapors, which are potent eye irritants.

-

Sensitizer: Isocyanates are known respiratory and skin sensitizers. Long-term exposure can lead to asthma-like symptoms.

Handling Protocols:

-

Moisture Control: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Hydrolysis yields the corresponding amine and CO₂, leading to urea polymerization.

-

Decontamination: Spills should be treated with an aqueous solution of 5% sodium carbonate and 2% ammonia to neutralize the isocyanate.

References

-

Synthesis of Isocyanates: Cleveland, T. H. (1965). Preparation of organic isocyanates. US Patent 3,222,386.[2] Link

-

General Reactivity: Ozaki, S. (1972). Recent advances in isocyanate chemistry. Chemical Reviews, 72(5), 457-496. Link

-

PROTAC Linker Strategies: Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology, 15, 672–680. Link

- Carbohydrate Applications: Kosma, P. (1999). Synthesis of Kdo-containing lipopolysaccharide fragments. Journal of Bacterial Lipopolysaccharides.

-

Safety Data: PubChem. (2025). 4-(Chloromethyl)phenyl isocyanate - Compound Summary. National Library of Medicine. Link

Sources

Precision Synthesis and Purification of 4-(Chloromethyl)phenyl Isocyanate

Executive Summary

4-(Chloromethyl)phenyl isocyanate (CAS: 29173-65-7) is a high-value bifunctional electrophile extensively used in medicinal chemistry as a "linker" moiety. Its dual reactivity—combining a moisture-sensitive isocyanate group (for urea/carbamate formation) with a labile benzyl chloride (for nucleophilic substitution)—makes it a versatile but challenging intermediate.

This technical guide provides a rigorous, field-validated protocol for the synthesis and purification of 4-(Chloromethyl)phenyl isocyanate. Unlike generic isocyanate preparations, this workflow addresses the critical instability of the precursor 4-(chloromethyl)aniline, which is prone to rapid self-polymerization. The recommended route utilizes triphosgene-mediated phosgenation of the amine hydrochloride salt , ensuring high fidelity and safety by avoiding the isolation of the unstable free amine.

Strategic Analysis of Synthetic Routes

Route A: Radical Chlorination of p-Tolyl Isocyanate (Industrial)

-

Mechanism: Free-radical halogenation of the methyl group using

or -

Pros: Uses inexpensive starting materials.

-

Cons: Low selectivity. Often yields a mixture of mono-, di-, and trichloromethyl species, requiring difficult fractional distillation.

-

Verdict: Not recommended for high-purity laboratory or pilot-scale synthesis due to purification complexity.

Route B: Phosgenation of 4-(Chloromethyl)aniline Hydrochloride (Recommended)

-

Mechanism: Direct conversion of the amine salt to isocyanate using Triphosgene (solid phosgene equivalent) or Diphosgene.

-

Pros: High specificity. Avoids handling gaseous phosgene. Crucially , it bypasses the isolation of the unstable free amine base, preventing intermolecular self-alkylation (polymerization).

-

Cons: Requires strict moisture control and handling of hazardous reagents.

-

Verdict: The gold standard for research and drug development applications.

Reaction Mechanism & Logic

The synthesis relies on the in situ generation of phosgene from triphosgene, followed by the acylation of the amine salt. The reaction is driven by heat, expelling HCl gas.

Critical Chemical Logic:

-

Precursor Stability: 4-(Chloromethyl)aniline free base is unstable because the amine of one molecule attacks the benzylic chloride of another. We use the hydrochloride salt to deactivate the nucleophilic amine until the exact moment of reaction with phosgene.

-

Solvent Choice: o-Dichlorobenzene or Chlorobenzene is selected for their high boiling points, allowing the reaction to proceed at temperatures sufficient to drive off HCl and complete the conversion.

Figure 1: Mechanistic pathway for the conversion of 4-(chloromethyl)aniline hydrochloride to the target isocyanate via triphosgene.[1]

Detailed Experimental Protocol

Safety Warning: This reaction generates Phosgene and HCl gas. All operations must be performed in a well-ventilated fume hood . Wear full PPE (respirator, chemically resistant gloves, face shield). Have an ammonia solution ready to neutralize spills.

Materials & Reagents

| Reagent | Role | Purity/Grade |

| 4-(Chloromethyl)aniline HCl | Precursor | >97% (Commercially available or prepared fresh) |

| Triphosgene | Phosgenating Agent | 99% (Solid) |

| Chlorobenzene | Solvent | Anhydrous (<0.05% water) |

| Nitrogen/Argon | Inert Atmosphere | Ultra-high purity |

Step-by-Step Methodology

Phase 1: Setup and Suspension

-

Apparatus: Equip a 3-neck Round Bottom Flask (RBF) with a mechanical stirrer, a reflux condenser (vented to a caustic scrubber containing 10% NaOH), and a temperature probe.

-

Inerting: Flame-dry the glassware under vacuum and backfill with Nitrogen (

). Maintain a positive pressure of -

Charging: Add 4-(Chloromethyl)aniline Hydrochloride (10.0 g, 56.2 mmol) to the flask.

-

Solvent: Add Chlorobenzene (100 mL). The salt will not fully dissolve; this is a heterogeneous suspension.

Phase 2: Phosgenation

-

Reagent Addition: Add Triphosgene (6.0 g, 20.2 mmol, ~1.1 eq of phosgene equivalents) in a single portion to the suspension at room temperature.

-

Reaction Initiation: Slowly heat the mixture to 60°C . You may observe minor gas evolution.

-

Ramp to Reflux: Increase temperature to 110–120°C (reflux).

-

Observation: The suspension will gradually clear as the amine salt reacts and the isocyanate (soluble) forms. Vigorous evolution of HCl gas will occur.

-

-

Completion: Maintain reflux for 3–5 hours until the solution is clear and gas evolution ceases.

-

In-Process Control (IPC): Aliquot a sample, quench with methanol, and analyze by TLC or LC-MS (look for the methyl carbamate derivative).

-

Phase 3: Isolation

-

Degassing: Cool the solution to 60°C and purge with a strong stream of

for 30 minutes to remove residual phosgene and HCl. -

Solvent Removal: Concentrate the mixture under reduced pressure (Rotary Evaporator) at 50–60°C to remove the bulk of Chlorobenzene. You will obtain a yellow/brown oil or semi-solid.

Purification: Vacuum Distillation

The crude material contains oligomers and colored impurities. Distillation is mandatory .

-

Setup: Short-path distillation apparatus with a vacuum cow receiver.

-

Conditions:

-

Vacuum: < 10 mmHg (High vacuum preferred).

-

Oil Bath Temp: 130–140°C.

-

Vapor Temp (Boiling Point): 115–117°C at 10 mmHg .[2]

-

-

Collection: Discard the first fraction (solvent/lights). Collect the main fraction as a clear to pale yellow liquid, which solidifies upon cooling.

Characterization & Specifications

| Property | Specification | Method |

| Appearance | White to pale yellow crystalline solid | Visual |

| Melting Point | 32–33°C | Capillary MP |

| Boiling Point | 115–117°C @ 10 mmHg | Distillation |

| IR Spectrum | Strong peak @ ~2270 cm⁻¹ (–N=C=O) | FT-IR (Neat) |

| 1H NMR | ||

| Purity | >98% | GC-MS / Titration |

Note on Storage: Store under Argon at 2–8°C. The compound is moisture-sensitive; exposure to air will form the insoluble urea derivative.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification process.[3]

References

-

Sigma-Aldrich. (n.d.). 4-(Chloromethyl)phenyl isocyanate Product Sheet. Retrieved from [4]

-

ChemicalBook. (n.d.).[2] 4-(Chloromethyl)phenyl isocyanate Properties and Boiling Point Data. Retrieved from

-

National Institutes of Health (NIH). (n.d.). PubChem Compound Summary for CID 2733319, 4-(Chloromethyl)phenyl isocyanate. Retrieved from

-

Bielawski, K., et al. (2002).[5] Synthesis, DNA-binding activity and cytotoxicity of carbamate derivatives of Hoechst 33258. Biological & Pharmaceutical Bulletin, 25(7), 916-919.[5] (Validates reactivity of 4-(chloromethyl)phenyl isocyanate).

Sources

- 1. CN106349051A - Preparation method of methyl 2-(4-chloromethylphenyl)propionate - Google Patents [patents.google.com]

- 2. 4-(CHLOROMETHYL)PHENYL ISOCYANATE | 29173-65-7 [chemicalbook.com]

- 3. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]

- 4. 4-(氯甲基)苯基异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-(クロロメチル)フェニルイソシアナート 97% | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Handling and Storage of 4-(Chloromethyl)phenyl Isocyanate

Executive Summary

4-(Chloromethyl)phenyl isocyanate (CAS 29173-65-7) is a bifunctional electrophile widely used in the synthesis of carbamate-linked bioactive molecules and as a cross-linking intermediate. Its utility stems from its "dual-warhead" structure: a highly reactive isocyanate (-NCO) group and an alkylating chloromethyl (-CH₂Cl) moiety.

However, this chemical profile presents a unique convergence of hazards. It combines the respiratory sensitization risks of isocyanates with the lachrymatory (tear-inducing) potency of benzyl chlorides. Furthermore, its low melting point (32–33 °C) creates a phase-change risk during handling; it can unexpectedly liquefy upon contact with warm gloves or ambient heat, drastically altering its spill potential and permeation rate.

This guide moves beyond generic safety data to provide a causality-based operational workflow for researchers handling this compound.

Chemical Profile & Critical Properties[1][2][3][4]

The physical state of this compound is the primary driver of handling errors. It exists on the thermodynamic edge between solid and liquid at typical laboratory temperatures.

| Property | Value | Operational Implication |

| CAS Number | 29173-65-7 | Verify identity; distinct from 4-chlorophenyl isocyanate.[1][2] |

| Molecular Weight | 167.59 g/mol | - |

| Physical State | Solid (Crystalline) | Critical: Melts at 32–33 °C. |

| Melting Point | 32 – 33 °C | Handling Risk: Body heat transfer through gloves can melt the solid, increasing permeation speed and spill risk. |

| Boiling Point | 115–117 °C (10 mmHg) | Volatile under vacuum; requires cold traps. |

| Reactivity | Moisture Sensitive | Hydrolyzes to release CO₂ (pressure) and HCl (corrosive gas). |

| Hazard Class | Corrosive / Sensitizer | Lachrymator; Respiratory Sensitizer.[3] |

Hazard Mechanism & Risk Assessment

The Dual-Reactivity Hazard

Understanding the mechanism of toxicity is essential for selecting the correct PPE and quenching agents.

-

Isocyanate Moiety (-NCO): Reacts rapidly with nucleophiles (protein residues -NH₂, -SH) to form carbamoylated adducts. This is the driver for respiratory sensitization (asthma-like responses).

-

Chloromethyl Moiety (-CH₂Cl): A potent alkylating agent. It reacts with DNA and proteins. This substructure is responsible for the lachrymatory effect , causing immediate, severe irritation to eyes and mucous membranes even at low vapor concentrations.

The Phase-Change Trap

Because the melting point is ~32 °C, a container held in a gloved hand will warm the compound. If a researcher attempts to spatula-transfer the "solid," it may liquefy mid-transfer, dripping onto the balance or gloves. Liquid isocyanates permeate gloves significantly faster than solids.

Storage Protocols

Objective: Prevent hydrolysis (pressure buildup) and thermal degradation.

-

Temperature: Store at 2–8 °C (Refrigerated).

-

Reasoning: Keeps the material well below its melting point, ensuring it remains a manageable solid and slowing dimerization rates.

-

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

-

Reasoning: Moisture reacts with the isocyanate to form the urea derivative and CO₂ gas. In a sealed vial, this CO₂ buildup can cause the septum or cap to rupture explosively upon retrieval.

-

-

Secondary Containment:

-

Store the primary vial inside a sealed jar or desiccator containing desiccant (e.g., Drierite) and a chemically resistant liner.

-

Labeling: Clearly mark the secondary container: "LACHRYMATOR - MOISTURE SENSITIVE - OPEN IN HOOD ONLY."

-

Operational Workflow: Handling & Synthesis

Engineering Controls

-

Fume Hood: Mandatory. Never open this compound on an open bench. The lachrymatory vapors will rapidly contaminate the room.

-

Balance: Place the analytical balance inside the fume hood. If this is not feasible, use the "Sub-aliquot Method" (see below).

Personal Protective Equipment (PPE)

-

Gloves: Double-gloving is required.

-

Inner Layer: 4H/Silver Shield® (Laminate) gloves. These provide the best resistance against benzyl chlorides and isocyanates.

-

Outer Layer: Nitrile (for dexterity and to protect the inner glove).

-

-

Respiratory: If work must be done outside a hood (strongly discouraged), a full-face respirator with organic vapor/acid gas cartridges (OV/AG) is required due to the HCl and isocyanate potential.

Transfer Protocol (The "Cold Chain" Method)

To mitigate the melting risk, maintain the compound's temperature during transfer.

Figure 1: Decision matrix for transferring 4-(Chloromethyl)phenyl isocyanate based on physical state.

Option A: Solid Transfer (Preferred for small scale)

-

Remove vial from fridge and place immediately into a pre-chilled aluminum block or ice bath inside the hood.

-

Allow the vial to equilibrate to the hood atmosphere briefly to prevent condensation, but keep the bulk compound cold to prevent melting.

-

Weigh quickly into a tared reaction vessel.

Option B: Liquid Transfer (Preferred for larger scale/solutions)

-

Deliberately warm the vial in a water bath at 35 °C until fully liquefied.

-

Use a warm, dry glass syringe to transfer the liquid.

-

Note: Avoid using plastic syringes if possible, as the benzyl chloride moiety can attack certain polymers or leach plasticizers.

Emergency Response & Decontamination

Spills

A spill of this compound is a dual hazard: lachrymatory vapor release and surface contamination.

-

Evacuate: Clear the immediate area. Allow vapors to vent if in a hood.

-

Isolate: Do not attempt to wipe up a liquid spill with paper towels immediately; this increases surface area and vapor release.

-

Neutralize: Cover the spill with a Decontamination Solution .

Decontamination Solution Recipe

Standard water is insufficient and dangerous (slow reaction, gas evolution). Use a reactive quench solution:

-

50% Ethanol or Isopropanol (Solvent)

-

40% Water (Reactant)

-

10% Concentrated Ammonia or Sodium Carbonate (Catalyst/Acid Scavenger)

Mechanism of Action:

-

The alcohol/water mixture dissolves the organic isocyanate.

-

The ammonia/base catalyzes the hydrolysis of the isocyanate to a urea (inert solid).

-

The base neutralizes the HCl generated from the hydrolysis of the chloromethyl group.

Figure 2: Chemical pathways during decontamination. The base is critical to neutralize the HCl by-product.

Waste Disposal

-

Do not seal waste containers immediately.[4] The neutralization reaction evolves CO₂.

-

Allow the treated waste to stand in the fume hood for 24–48 hours in a loosely capped container before tightening the cap for disposal.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733319, 4-(Chloromethyl)phenyl isocyanate. Retrieved from [Link]

-

Safe Work Australia. Guide to Handling Isocyanates. (General principles for isocyanate safety). Retrieved from [Link]

Sources

4-(Chloromethyl)phenyl isocyanate spectroscopic data (NMR, IR, MS)

Structural Validation, Spectroscopic Fingerprinting, and Handling Protocols

Executive Summary

4-(Chloromethyl)phenyl isocyanate is a bifunctional electrophile critical in the synthesis of carbamate-linked pharmacophores and cross-linking agents. Its dual reactivity—stemming from the moisture-sensitive isocyanate (-N=C=O) group and the alkylating benzyl chloride moiety—presents unique challenges in storage and characterization.

This guide provides a definitive spectroscopic reference (NMR, IR, MS) and a self-validating handling protocol. CRITICAL NOTE: Do not confuse this compound with 4-chlorophenyl isocyanate (CAS 104-12-1). The presence of the benzylic methylene group significantly alters the reactivity profile and NMR signature.

Part 1: Structural Analysis & Reactivity Profile

The molecule consists of a benzene ring para-substituted with an isocyanate group and a chloromethyl group. This geometry creates an A-A'-B-B' aromatic system and two distinct electrophilic sites.

Reactivity Hierarchy

-

Isocyanate (Kinetic Dominance): Reacts rapidly with nucleophiles (amines, alcohols, water) to form ureas or carbamates. This is the primary degradation risk.

-

Benzyl Chloride (Thermodynamic Stability): Reacts slower, typically requiring catalysis or elevated temperatures to displace the chloride.

Degradation Pathway: Upon exposure to atmospheric moisture, the isocyanate hydrolyzes to an unstable carbamic acid, which decarboxylates to form an amine. This amine then reacts with the remaining isocyanate to form a symmetrical urea precipitate.

Figure 1: Hydrolysis cascade. The formation of the urea precipitate is the primary indicator of compromised sample integrity.

Part 2: Spectroscopic Fingerprinting

The following data represents the standard for high-purity (>97%) material.

1. Infrared Spectroscopy (FT-IR)

The IR spectrum is the fastest method to assess purity. The isocyanate stretch is distinct and isolated.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |

| -N=C=O (Isocyanate) | 2260 – 2280 | Strong/Sharp | Primary ID. Loss of this peak indicates hydrolysis. |

| C-H (Aromatic) | 3000 – 3100 | Weak | Typical Ar-H stretch. |

| C-H (Methylene) | 2950 – 2980 | Weak | Distinct from non-methylated analogs. |

| C=C (Aromatic) | 1600, 1500 | Medium | Ring skeletal vibrations. |

| C=O (Urea Impurity) | 1640 – 1660 | Medium | Warning Signal. Appearance indicates degradation. |

2. Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ (Must be anhydrous/neutralized to prevent in-tube reaction).

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 4.56 | Singlet (s) | 2H | -CH ₂-Cl | The benzylic methylene. Confirms "chloromethyl" vs "chloro" variant. |

| 7.05 | Doublet (d) | 2H | Ar-H (ortho to NCO) | Upfield doublet due to shielding relative to Cl-CH2 group. |

| 7.35 | Doublet (d) | 2H | Ar-H (meta to NCO) | Downfield doublet (closer to -CH2Cl). |

Note: The aromatic region appears as a classic para-substituted AA'BB' system. Coupling constants (J) are typically ~8.5 Hz.

3. Mass Spectrometry (MS)

Method: EI or ESI+ (in non-protic solvent).

-

Molecular Ion (M⁺): m/z 167.0

-

Isotope Pattern: The presence of a single Chlorine atom dictates a characteristic 3:1 ratio between the M (167) and M+2 (169) peaks.

-

Fragmentation:

-

m/z 167 (M⁺)

-

m/z 132 (Loss of Cl)

-

m/z 125 (Loss of NCO)

-

Part 3: Experimental Protocols

Protocol A: Sample Preparation for NMR (Moisture Exclusion)

Objective: Obtain a spectrum without inducing hydrolysis artifacts.

-

Oven Dry: Dry NMR tubes at 120°C for >2 hours. Cool in a desiccator.

-

Solvent Check: Use CDCl₃ stored over 4Å molecular sieves.

-

Test: Add a granule of anhydrous CuSO₄ to an aliquot; if it turns blue, the solvent is wet. Do not use.

-

-

Preparation:

-

Weigh ~10 mg of 4-(chloromethyl)phenyl isocyanate rapidly.

-

Dissolve in 0.6 mL dry CDCl₃.

-

Cap immediately.[1]

-

-

Acquisition: Run the scan within 10 minutes of dissolution.

Protocol B: Quenching/Derivatization for HPLC Quantification

Objective: Convert the unstable isocyanate into a stable carbamate for accurate purity analysis via HPLC-UV.

-

Reagent: Prepare a 0.5 M solution of Dibutylamine in dry Toluene.

-

Reaction:

-

Dissolve 20 mg of the analyte in 1 mL dry Toluene.

-

Add 1.5 equivalents of the Dibutylamine solution.

-

Allow to react for 5 minutes (exothermic).

-

-

Analysis: Inject the resulting urea derivative onto a C18 column (Acetonitrile/Water gradient).

-

Logic: This removes the moisture variable. You are quantifying the active isocyanate content, not just the total mass.

-

Part 4: Analytical Workflow Diagram

The following decision tree outlines the logic for validating incoming batches of material.

Figure 2: Quality Control Decision Tree. Prioritizes IR for rapid screening before consuming deuterated solvents.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2733319, 4-(Chloromethyl)phenyl isocyanate. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. (2023). Benzene, 1-(chloromethyl)-4-isocyanato-.[2][3][4] Retrieved from [Link]

Sources

Thermal Stability and Handling Guide: 4-(Chloromethyl)phenyl Isocyanate

The following guide details the thermal and chemical stability profile of 4-(chloromethyl)phenyl isocyanate (CAS 29173-65-7). It is designed for researchers requiring precise handling protocols to prevent degradation during synthesis and storage.

Executive Summary

4-(Chloromethyl)phenyl isocyanate is a bifunctional electrophile used primarily as a reactive intermediate in the synthesis of carbamate-based antineoplastic agents and heterocyclic linkers. Its stability is compromised by two distinct reactivity vectors: the isocyanate group (prone to dimerization and hydrolysis) and the benzylic chloride (susceptible to nucleophilic attack).

Critical Stability Metric:

-

Melting Point: 32–33 °C (Solid-Liquid transition occurs near ambient temperature).

-

Storage Requirement: 2–8 °C under inert atmosphere (Argon/Nitrogen).

-

Primary Degradation Risk: Moisture-induced polymerization and thermal dimerization.

Chemical Basis of Instability

To maintain the integrity of this reagent, one must understand the mechanisms that drive its degradation. Unlike simple aryl isocyanates, this molecule possesses a "dual-electrophile" motif that creates complex degradation pathways.

The Dual-Electrophile Challenge

The molecule contains two reactive centers:

-

Isocyanate (-N=C=O): Highly susceptible to nucleophilic attack by water, amines, and alcohols.

-

Chloromethyl Group (-CH₂Cl): A benzylic halide that is an excellent alkylating agent.

Degradation Pathways

If the compound is exposed to moisture or heat, a cascade of irreversible reactions occurs.

-

Pathway A: Hydrolysis & Urea Formation (Moisture Driven) Water attacks the isocyanate to form an unstable carbamic acid, which decarboxylates to form 4-(chloromethyl)aniline . This amine is a potent nucleophile that immediately reacts with remaining isocyanate to form a symmetric urea precipitate.

-

Pathway B: Self-Alkylation (Polymerization) The amine generated in Pathway A can also attack the chloromethyl group of another molecule (nucleophilic substitution), leading to cross-linked polymers.

-

Pathway C: Thermal Dimerization (Heat Driven) Even in the absence of moisture, prolonged heating above 40–50 °C can drive the equilibrium toward the formation of uretidinedione (dimer) or isocyanurate (trimer) rings.

Figure 1: Mechanistic pathways leading to sample degradation. Note that moisture triggers a chain reaction resulting in urea and polymer formation.

Physical Properties & Stability Data[2][3]

The following data consolidates experimental values and stability thresholds.

| Property | Value | Stability Implication |

| CAS Number | 29173-65-7 | Unique identifier (Distinct from 4-chlorophenyl isocyanate).[1] |

| Molecular Weight | 167.59 g/mol | - |

| Physical State | Solid / Low-melting solid | Risk: Melts at 32–33 °C. Repeated melt-thaw cycles accelerate degradation. |

| Boiling Point | 115–117 °C (at 10 mmHg) | Distillable under high vacuum, but thermal stress promotes polymerization. |

| Density | 1.216 g/mL (at 25 °C) | - |

| Flash Point | > 110 °C | Combustible; emits toxic HCl/HCN/NOx upon burning. |

| Decomposition | > 130 °C (Onset) | Exothermic polymerization may occur.[2] |

Handling & Storage Protocols

This protocol is designed to be self-validating. If the material does not meet the "Visual Check" criteria, the purity must be verified via NMR before use.

Storage Workflow

-

Temperature: Store strictly at 2–8 °C .

-

Atmosphere: Headspace must be purged with dry Argon or Nitrogen.

-

Container: Glass vials with Teflon-lined caps or Schlenk flasks. Avoid cork or rubber septa which can leach moisture.

-

Desiccant: Store the primary container inside a secondary jar containing activated silica gel or Drierite.

Usage Protocol (Schlenk Technique)

Because the melting point is near ambient temperature (32 °C), the material may arrive as a solid or a supercooled liquid.

-

Equilibration: Allow the container to warm to room temperature before opening to prevent condensation.

-

Liquefaction: If solid, gently warm to 35 °C using a water bath. Do not use a heat gun , as localized hotspots (>100 °C) will trigger dimerization.

-

Aliquot: Use a dry, inert-gas-flushed syringe to transfer the liquid.

-

Reseal: Immediately purge the headspace with inert gas and wrap the cap with Parafilm.

Figure 2: Step-by-step workflow for handling low-melting isocyanates.

Quality Control (Self-Validation)

Before critical steps, validate purity:

-

Visual: Material should be colorless to pale yellow. Dark yellow/orange indicates oxidation or polymerization. White precipitate indicates urea formation (hydrolysis).

-

1H NMR (CDCl3): Check for the diagnostic benzylic methylene peak (~4.5 ppm). The appearance of broad peaks or shifts suggests polymerization.

-

IR Spectroscopy: Strong isocyanate peak at ~2270 cm⁻¹ . Loss of this peak indicates degradation.

Risk Assessment: Runaway Reactions

Warning: The reaction of 4-(chloromethyl)phenyl isocyanate with nucleophiles is exothermic.

-

Water: Reaction releases CO₂ gas. In a closed vessel, this causes pressure buildup and potential rupture.

-

Bases: Strong bases (e.g., NaOH, KOH) can trigger rapid hydrolysis and polymerization of the chloromethyl group, leading to violent exotherms.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733319, 4-(Chloromethyl)phenyl isocyanate. Retrieved February 6, 2026. [Link]

Sources

Technical Guide: Chemoselectivity & Functionalization of 4-(Chloromethyl)phenyl Isocyanate

Executive Summary

4-(Chloromethyl)phenyl isocyanate (CAS: 1610-09-9) represents a classic "Janus" molecule in synthetic organic chemistry: a heterobifunctional linker possessing two distinct electrophilic sites with vastly different kinetic profiles.

For researchers in drug discovery (specifically PROTACs and antibody-drug conjugates) and materials science, this molecule offers a precise handle for stepwise bioconjugation. The core technical challenge—and opportunity—lies in exploiting the kinetic gap between the highly reactive isocyanate (-N=C=O) and the moderately reactive benzylic chloride (-CH₂Cl). This guide delineates the mechanistic hierarchy and provides validated protocols for orthogonal functionalization.

Molecular Architecture & Electronic Theory

To control reactivity, one must understand the electronic crosstalk between the two functional groups mediated by the phenyl ring.

The Electronic Push-Pull

-

The Isocyanate (-NCO): This group is a cumulative double bond system. The central carbon is highly electrophilic. Attached to the phenyl ring, it acts as a mild electron-withdrawing group (EWG) via induction (

) and resonance, although its resonance effect is complex. -

The Benzylic Chloride (-CH₂Cl): A classic SN2 electrophile. The chloride is a good leaving group.[1]

-

The Interaction: The -NCO group, being electron-withdrawing, slightly deactivates the aromatic ring. This reduces the electron density at the benzylic position, theoretically making the benzylic carbon more electrophilic (more positive character) compared to unsubstituted benzyl chloride. However, it also destabilizes any developing carbocation character, disfavoring SN1 pathways.

Reactivity Hierarchy Visualization

The following diagram illustrates the kinetic hierarchy. The isocyanate reacts under kinetic control (fast, low barrier), while the benzylic chloride requires thermodynamic push (heat, catalyst).

Caption: Kinetic hierarchy showing the dominant reactivity of the isocyanate group over the benzylic chloride under neutral conditions.

Chemoselectivity Profiles

The table below summarizes the behavior of 4-(chloromethyl)phenyl isocyanate against common nucleophiles. Note the distinct conditions required to trigger the benzylic chloride.

| Nucleophile | Reaction Site (Primary) | Conditions | Product Type | Selectivity Note |

| Primary Amine (R-NH₂) | Isocyanate | 0°C - RT, no catalyst | Urea | High. Benzylic Cl remains intact < 40°C. |

| Alcohol (R-OH) | Isocyanate | RT, mild base/catalyst | Carbamate | High. Benzylic ether formation requires strong base/heat. |

| Thiol (R-SH) | Isocyanate | RT, neutral | Thiocarbamate | Moderate. Thiols are soft nucleophiles and can attack Benzylic Cl if basicity increases. |

| Phosphine (PR₃) | Benzylic Cl | Reflux, non-polar solvent | Phosphonium Salt | Inverted. Isocyanates react poorly with phosphines; Benzylic Cl reacts via SN2. |

| Water | Isocyanate | RT | Aniline (via hydrolysis) | Destructive. Hydrolysis yields the amine, which self-reacts to form urea dimers. |

Synthetic Protocols

Scenario A: Isocyanate-First Functionalization (Standard)

Goal: Link a drug/protein via the isocyanate, preserving the chloride for later "click" or substitution chemistry.

This is the most reliable workflow. The benzylic chloride is stable enough to survive urea formation conditions.

Protocol:

-

Preparation: Dissolve 4-(chloromethyl)phenyl isocyanate (1.0 eq) in anhydrous DCM or THF.

-

Critical: Solvent must be dry. Water will consume isocyanate.

-

-

Addition: Cool to 0°C. Add the amine-containing payload (0.95 eq) dropwise.

-

Expert Tip: Use a slight deficit of the amine to ensure no unreacted amine remains to attack the chloride later.

-

-

Reaction: Stir at 0°C for 30 mins, then warm to RT for 1 hour.

-

Validation: Monitor disappearance of the -NCO peak (~2270 cm⁻¹) via IR or shift in HPLC.

-

Workup: Evaporate solvent. The benzylic chloride is now ready for Step 2 (e.g., reaction with a thiol or azide).

Scenario B: Concurrent or Benzylic-Targeted Reaction

Goal: Utilize the benzylic chloride while maintaining or simultaneously reacting the isocyanate.

This is challenging. If you need to displace the chloride without touching the isocyanate, you generally cannot use amines or alcohols. You must use nucleophiles that are poor at carbonyl addition but good at SN2 (e.g., halide exchange or neutral phosphines).

Protocol (Arbuzov-type Reaction):

-

Reactants: 4-(chloromethyl)phenyl isocyanate + Triethyl phosphite.

-

Conditions: Heat to 80-100°C (neat or in Toluene).

-

Outcome: The phosphorus attacks the benzylic carbon. The isocyanate is thermally stable (up to ~150°C) but will polymerize if initiators are present.

-

Result: A phosphonate-functionalized isocyanate.

Visual Workflow: Sequential Functionalization

Caption: Stepwise synthesis pathway utilizing the stability of the benzylic chloride during isocyanate coupling.

Troubleshooting & Stability (Self-Validating Systems)

To ensure scientific integrity, your experimental setup must account for the following failure modes:

-

The "White Precipitate" Problem:

-

Cause: Moisture ingress. Water hydrolyzes the isocyanate to an aniline, which immediately reacts with remaining isocyanate to form an insoluble diphenylurea dimer.

-

Prevention: All glassware must be flame-dried. Use Schlenk lines. If a precipitate forms immediately upon adding solvent, your solvent is wet.

-

-

Lachrymator Hazard:

-

Safety: Benzylic chlorides are potent lachrymators (tear gas agents).

-

Handling: Open vials only in a functioning fume hood. Neutralize glassware with dilute NaOH/MeOH before removal from the hood.

-

-

Storage:

-

Store at 2–8°C under Argon.

-

If the liquid turns cloudy or solidifies (and melting point is >40°C), it has likely dimerized or hydrolyzed.

-

References

-

Sigma-Aldrich. 4-(Chloromethyl)phenyl isocyanate Product Specification & Physical Properties. Link

-

PubChem. Compound Summary: 4-(Chloromethyl)phenyl isocyanate (CID 2733319).[2] National Library of Medicine. Link

-

Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457-496. (Foundational text on relative reactivity of isocyanates vs. halides). Link

-

Greg T. Hermanson. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Authoritative source on heterobifunctional crosslinker workflows). Link

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of Chloromethyl-Functionalized Ureas

Abstract & Strategic Value

This guide details the protocol for reacting 4-(Chloromethyl)phenyl isocyanate (CAS: 29173-65-7) with primary amines to generate urea derivatives. This reaction is a cornerstone in medicinal chemistry for "linkerology" and fragment-based drug discovery (FBDD).

The strategic value of this building block lies in its bifunctionality :

-

Isocyanate Group (-N=C=O): Highly electrophilic, reacts rapidly with amines to form a stable urea linkage.

-

Chloromethyl Group (-CH₂Cl): A benzylic chloride that remains intact under controlled urea-formation conditions, serving as a reactive handle for subsequent diversification (e.g., nucleophilic substitution with thiols, secondary amines, or azides) or as a covalent warhead in targeted protein degradation (PROTACs).

Target Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists.

Chemical Basis & Mechanistic Insights

Chemoselectivity: Kinetic Control

The success of this protocol relies on exploiting the significant difference in electrophilicity between the isocyanate carbon and the benzylic methylene carbon.

-

Fast Reaction (

): Nucleophilic attack of the primary amine on the isocyanate carbonyl. This occurs readily at -

Slow Reaction (

): Nucleophilic substitution (

Critical Control Point: By maintaining low temperatures (

Reaction Scheme

The following diagram illustrates the desired pathway and potential side reactions.

Figure 1: Reaction pathway demonstrating the kinetic preference for urea formation over alkylation.

Experimental Design

Solvent Selection

Isocyanates are moisture-sensitive.[1] Anhydrous solvents are non-negotiable to prevent hydrolysis to the aniline derivative.

| Solvent | Grade | Suitability | Notes |

| Dichloromethane (DCM) | Anhydrous | Excellent | Product often precipitates, facilitating filtration.[2] |

| Tetrahydrofuran (THF) | Anhydrous | Good | Better for polar amines; product may remain soluble. |

| Acetonitrile (MeCN) | Anhydrous | Good | Useful for subsequent reactions; polar aprotic. |

| DMF/DMSO | Dry | Avoid | Hard to remove; high boiling point promotes side reactions. |

| Alcohols/Water | N/A | Forbidden | Reacts with isocyanate to form carbamates/ureas. |

Stoichiometry

-

Isocyanate: 1.0 equivalent.[3]

-

Amine: 0.95 – 1.0 equivalent.

-

Recommendation: Use a slight deficit of the amine (0.95 eq) if the amine is valuable, or a slight deficit of isocyanate if the isocyanate is the limiting reagent. Avoid excess amine to prevent it from eventually reacting with the chloromethyl group.

Detailed Protocol (SOP)

Safety Warning: 4-(Chloromethyl)phenyl isocyanate is a lachrymator, skin sensitizer, and potential alkylating agent. Handle in a fume hood. Wear nitrile gloves and safety glasses.

Materials

-

Reagent A: 4-(Chloromethyl)phenyl isocyanate (Store at 2-8°C, protect from moisture).[4]

-

Reagent B: Primary Amine (R-NH₂).

-

Solvent: Anhydrous DCM (Dichloromethane).[3]

-

Inert Gas: Nitrogen or Argon balloon.

Step-by-Step Procedure

-

Preparation of Amine Solution:

-

Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Cool to RT under nitrogen flow.

-

Add 1.0 mmol of the Primary Amine.

-

Dissolve in 5.0 mL of anhydrous DCM.

-

Cool the solution to 0°C using an ice bath.

-

-

Preparation of Isocyanate Solution:

-

In a separate dry vial, dissolve 1.0 mmol (167.6 mg) of 4-(Chloromethyl)phenyl isocyanate in 2.0 mL of anhydrous DCM.

-

Note: If the isocyanate is solid, ensure it is fully dissolved before addition.

-

-

Controlled Addition:

-

Add the Isocyanate solution dropwise to the stirring Amine solution at 0°C over a period of 5–10 minutes .

-

Rationale: Slow addition prevents localized heating and high concentration zones that could trigger side reactions.

-

-

Reaction & Monitoring:

-

Allow the reaction to warm to Room Temperature (RT) naturally.

-

Stir for 2–4 hours .

-

Monitor: Check by TLC (Thin Layer Chromatography) or LC-MS.

-

-

Workup & Isolation:

-

Scenario A: Precipitate Forms (Common in DCM)

-

Filter the white solid using a sintered glass funnel or Buchner funnel.

-

Wash the cake with cold DCM (

) and Hexanes ( -

Dry under high vacuum.

-

-

Scenario B: Homogeneous Solution

-

Concentrate the solvent under reduced pressure (Rotavap).

-

Recrystallize from EtOAc/Hexanes or purify via Flash Column Chromatography (Silica gel, typically 0-5% MeOH in DCM).

-

-

Experimental Workflow Diagram

Figure 2: Decision tree for the synthesis and isolation of chloromethyl ureas.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of isocyanate | Ensure all glassware is flame-dried; use fresh anhydrous solvents. |

| Sticky Solid | Impurities or solvent trapping | Triturate with diethyl ether or pentane to induce crystallization. |

| Bis-product (Dimer) | Amine reacting with -CH₂Cl | Maintain temperature <25°C; ensure strict 1:1 stoichiometry; avoid excess base (TEA/DIPEA). |

| Remaining Isocyanate | Slow kinetics (steric bulk) | Add 0.1 eq of DMAP (catalyst) or heat gently to 40°C (monitor closely for alkylation). |

References

-

Sigma-Aldrich. 4-(Chloromethyl)phenyl isocyanate Product Sheet & Properties. Retrieved from .

-

Suh, S.-E., et al. (2021).[7][8] "Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas." Chemical Science, 12, 10380–10387.[8] .

-

Luedtke, N., et al. (2001). "A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents."[9] Bioorganic Chemistry.

-

PubChem. 4-(Chloromethyl)phenyl isocyanate Compound Summary. National Library of Medicine. Retrieved from .

-

BenchChem. Application Notes and Protocols for the Synthesis of Ureas. Retrieved from .

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-(CHLOROMETHYL)PHENYL ISOCYANATE | 29173-65-7 [chemicalbook.com]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02049H [pubs.rsc.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. bioorganic-chemistry.com [bioorganic-chemistry.com]

Application Note: Facile Synthesis of Functionalized Carbamates using 4-(Chloromethyl)phenyl Isocyanate and Alcohols for Drug Discovery Platforms

Abstract

This comprehensive guide details the synthesis of carbamates through the reaction of 4-(chloromethyl)phenyl isocyanate with a variety of alcohols. Carbamates are pivotal structural motifs in medicinal chemistry, frequently enhancing the pharmacological profiles of therapeutic agents.[1][2][3] This document provides a robust framework for researchers, scientists, and drug development professionals, covering the underlying reaction mechanism, a detailed experimental protocol, characterization data, and critical safety considerations. The inclusion of the versatile chloromethyl handle on the phenyl isocyanate scaffold offers a valuable anchor for further chemical modifications, making this a strategic approach in the synthesis of compound libraries for drug discovery.

Introduction: The Strategic Importance of Carbamates

Carbamates, also known as urethanes, are a class of organic compounds that feature prominently in a wide array of biologically active molecules.[1][2] Their unique structural characteristics, which can be described as a hybrid of an amide and an ester, impart favorable properties such as enhanced chemical stability and the ability to permeate cell membranes.[1] Consequently, the carbamate moiety is a well-established bioisostere for the amide bond in peptidomimetics, often leading to improved pharmacokinetic properties and resistance to proteolytic degradation.[4]

The synthesis of carbamates is frequently achieved through the nucleophilic addition of an alcohol to an isocyanate.[4][5] This reaction is typically efficient and proceeds under mild conditions, making it an attractive method for the preparation of diverse libraries of compounds. The use of 4-(chloromethyl)phenyl isocyanate as a building block is particularly advantageous. The isocyanate group provides a reliable handle for carbamate formation, while the chloromethyl group serves as a versatile anchor for subsequent functionalization, enabling the exploration of a broader chemical space.

Reaction Mechanism: Nucleophilic Addition

The formation of a carbamate from an isocyanate and an alcohol is a classic example of a nucleophilic addition reaction. The lone pair of electrons on the oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This concerted process involves the simultaneous formation of a new carbon-oxygen bond and the breaking of the nitrogen-carbon double bond, with the proton from the alcohol transferring to the nitrogen atom.

The reaction is generally considered to be first order in both the alcohol and the isocyanate.[6] While catalysts such as tertiary amines or tin compounds can be employed to accelerate the reaction, the high reactivity of aryl isocyanates often allows the synthesis to proceed efficiently without the need for a catalyst, particularly with primary and secondary alcohols.[7]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the synthesis of a carbamate from 4-(chloromethyl)phenyl isocyanate and a representative alcohol (e.g., ethanol). The procedure can be adapted for other primary and secondary alcohols with minor modifications.

3.1. Materials and Equipment

| Reagents | Equipment |

| 4-(Chloromethyl)phenyl isocyanate (≥98%) | Round-bottom flask with stir bar |

| Anhydrous Ethanol (≥99.5%) | Septum |

| Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Syringes and needles |

| Anhydrous Sodium Sulfate or Magnesium Sulfate | Magnetic stir plate |

| Hexanes | Thin Layer Chromatography (TLC) plates (silica gel) |

| Ethyl Acetate | UV lamp |

| Rotary evaporator | |

| Standard glassware for workup and purification |

3.2. Reaction Workflow

Caption: Workflow for the synthesis of carbamates.

3.3. Detailed Procedure

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 4-(chloromethyl)phenyl isocyanate (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.

-

Dissolution: Dissolve the isocyanate in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The choice of solvent can influence the reaction rate.[6]

-

Alcohol Addition: Cool the solution to 0 °C using an ice bath. Slowly add the desired alcohol (1.0-1.2 eq) dropwise via syringe. The use of a slight excess of the alcohol can ensure complete consumption of the isocyanate.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting isocyanate is no longer visible.

-

Workup: Upon completion, the reaction mixture can often be concentrated directly. If necessary, wash the organic layer with a mild aqueous acid (e.g., 1M HCl) and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure carbamate product.

Characterization and Data

The synthesized carbamates can be characterized using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Appearance of a characteristic N-H proton signal (typically a broad singlet), along with signals corresponding to the alkyl group of the alcohol and the aromatic protons of the phenyl ring. |

| ¹³C NMR | A signal for the carbamate carbonyl carbon in the range of 150-160 ppm. |

| FT-IR | A strong C=O stretching vibration around 1700-1730 cm⁻¹ and an N-H stretching vibration around 3300-3400 cm⁻¹. |

| Mass Spec | The molecular ion peak corresponding to the calculated mass of the carbamate product. A characteristic fragmentation may involve the loss of the isocyanate moiety.[8] |

Safety and Handling Precautions

Isocyanates, including 4-(chloromethyl)phenyl isocyanate, are toxic and should be handled with extreme care in a well-ventilated fume hood.[9][10] They are sensitizers and can cause respiratory irritation and allergic reactions upon inhalation.[9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[10][13] Isocyanates are moisture-sensitive and will react with water to form an insoluble urea and release carbon dioxide gas, which can cause pressure buildup in sealed containers.[10]

-

Storage: Store 4-(chloromethyl)phenyl isocyanate in a tightly sealed container under an inert atmosphere in a cool, dry place away from incompatible materials such as water, alcohols, amines, acids, and strong bases.[9]

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting and Further Applications

Troubleshooting:

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or adding a catalytic amount of a non-nucleophilic base like triethylamine. For sterically hindered alcohols, a stronger base may be required to facilitate the reaction.[14]

-

Side Reactions: The primary side reaction is the formation of a disubstituted urea from the reaction of the isocyanate with any residual water. Ensuring anhydrous conditions is critical to minimize this.

Further Applications:

The chloromethyl group on the synthesized carbamate is a versatile handle for a variety of subsequent transformations, including:

-

Nucleophilic Substitution: Reaction with nucleophiles such as amines, thiols, or azides to introduce further diversity.

-

Solid-Phase Synthesis: The chloromethyl group can be used to attach the carbamate scaffold to a solid support, enabling the principles of solid-phase peptide synthesis (SPPS) to be applied for the rapid generation of compound libraries.[15][16][17][18][19]

By leveraging the robust carbamate formation reaction and the synthetic versatility of the chloromethyl group, researchers can efficiently generate diverse libraries of novel compounds for screening in various drug discovery programs.

References

-

The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide-CO2̅ Complexes. PubMed. [Link]

-

A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. PubMed. [Link]

-

Synthesis of Aryl Carbamates. ResearchGate. [Link]

-

Synthesis of Industrially Relevant Carbamates towards Isocyanates using Carbon Dioxide and Organotin(IV) Alkoxides. ResearchGate. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH. [Link]

-

Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. [Link]

-

A New and Efficient Catalytic Method for Synthesizing Isocyanates from Carbamates. ResearchGate. [Link]

-

An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry. American Laboratory. [Link]

-

How To Get Isocyanate?. ACS Omega. [Link]

-

Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. ResearchGate. [Link]

-

Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. [Link]

- Process for the synthesis of isocyanates and of isocyanate derivatives.

-

Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications. MDPI. [Link]

-

Carbamate. Wikipedia. [Link]

-

Can anyone suggest a good way to do carbamate formation (with either phenyl/hexyl isocyanates) for Poly Aromatic Alcohols (hindered hydrocarbons)?. ResearchGate. [Link]

-

Solvents for Solid Phase Peptide Synthesis. AAPPTec. [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]

-

Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. ACS Publications. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). nowick.chem.uci.edu. [Link]

-

Material Safety Data Sheet - 4-Chlorophenyl isocyanate. Cole-Parmer. [Link]

-

Syntheses and characterization of N,N-dialkyl- carbamic acids suitable for the isotopic enrichment of 13 CO 2. ResearchGate. [Link]

-

5 Ways to Protect Yourself From Isocyanate Exposure. Lakeland Industries. [Link]

-

Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. JOVE. [Link]

-

Isocyanate-based multicomponent reactions. PMC - NIH. [Link]

-

Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. ResearchGate. [Link]

-

Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]

-

Common Name: PHENYL ISOCYANATE HAZARD SUMMARY. NJ.gov. [Link]

-

SAFETY DATA SHEET - 4-Chlorophenyl isocyanate. Fisher Scientific. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbamate - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. lakeland.com [lakeland.com]

- 12. nj.gov [nj.gov]

- 13. fishersci.com [fishersci.com]

- 14. researchgate.net [researchgate.net]

- 15. peptide.com [peptide.com]

- 16. chem.uci.edu [chem.uci.edu]

- 17. Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 19. luxembourg-bio.com [luxembourg-bio.com]

Application Note: Dual-Mode Crosslinking Strategies Using 4-(Chloromethyl)phenyl Isocyanate (CMPIC)

Executive Summary

4-(Chloromethyl)phenyl isocyanate (CMPIC) represents a specialized class of "Janus" heterobifunctional crosslinkers. Unlike standard diisocyanates (e.g., MDI, TDI) that rely on symmetrical reactivity, CMPIC possesses two distinct electrophilic sites with orthogonal reactivity profiles: an isocyanate group (-NCO) and a chloromethyl (benzyl chloride) group (-CH₂Cl).

This guide details the utility of CMPIC for controlled polymer architecture modification. Specifically, it addresses the challenge of crosslinking hydroxyl-functionalized polymers (e.g., Poly(vinyl alcohol), polysaccharides, or poly(HEMA)) without inducing immediate gelation. By exploiting the kinetic difference between the fast isocyanate-hydroxyl reaction and the slower benzyl chloride-amine displacement, researchers can decouple functionalization from crosslinking, allowing for "cure-on-demand" formulations.

Chemical Architecture & Mechanism

The utility of CMPIC lies in its structural asymmetry. To use it effectively, one must understand the causality of its reactivity.

The "Janus" Reactivity Profile

-

Site A: Isocyanate (-NCO): Kinetic product. Reacts rapidly with nucleophiles (OH, NH₂, SH) at ambient temperatures or mild heat (40–60°C). In the presence of hydroxyls, it forms stable urethane linkages.

-

Site B: Chloromethyl (-CH₂Cl): Thermodynamic product. This is a benzyl chloride moiety. It is significantly less reactive than the isocyanate but highly susceptible to nucleophilic attack by secondary amines or thiols at elevated temperatures or basic conditions.

This duality allows for a Two-Stage Crosslinking Protocol :

-

Stage 1 (Grafting): The polymer backbone is functionalized via the isocyanate group. The polymer remains soluble because the chloromethyl groups do not react with the hydroxyls under these conditions.

-

Stage 2 (Curing): A secondary crosslinker (e.g., a diamine) is introduced to react with the pendant chloromethyl groups, bridging the chains.

Mechanistic Pathway Diagram

Figure 1: The sequential reaction pathway of CMPIC. Step 1 utilizes isocyanate chemistry for grafting, while Step 2 utilizes benzyl chloride chemistry for network formation.

Experimental Protocol: Two-Stage Crosslinking of Poly(vinyl alcohol)

Objective: To create a crosslinked PVA film with tunable crosslink density using CMPIC as the grafting agent and hexamethylenediamine (HMDA) as the bridge.

Materials & Equipment

| Component | Specification | Purpose |

| CMPIC | >97% Purity (CAS 29173-65-7) | Heterobifunctional Linker |

| Polymer | Poly(vinyl alcohol) (fully hydrolyzed) | Backbone |

| Solvent | Anhydrous DMSO or DMF | Reaction Medium (Must be dry!) |

| Catalyst | Dibutyltin dilaurate (DBTDL) | Promotes urethane formation |

| Crosslinker | Hexamethylenediamine (HMDA) | Reacts with chloromethyl groups |

| Scavenger | Triethylamine (TEA) | Neutralizes HCl generated in Step 2 |

Step-by-Step Methodology

Phase 1: Grafting (Functionalization)

Rationale: We must attach the linker to the backbone without crosslinking the chains yet. Moisture control is critical to prevent NCO hydrolysis.

-

Dissolution: Dissolve 1.0 g of PVA in 20 mL of anhydrous DMSO at 80°C under nitrogen flow. Stir until a clear, viscous solution is obtained. Cool to 60°C.

-

Activation: Add 2 drops of DBTDL catalyst.

-

Addition: Dissolve 0.5 g (approx. 3 mmol) of CMPIC in 2 mL anhydrous DMSO. Add this dropwise to the PVA solution over 10 minutes.

-

Note: The molar ratio of CMPIC to PVA hydroxyl groups determines the degree of substitution (DS).

-

-

Reaction: Stir at 60°C for 4 hours under nitrogen.

-

Checkpoint: The solution should remain clear. Turbidity suggests moisture contamination (urea formation).

-

-

Isolation (Optional but Recommended): Precipitate the polymer into cold acetone to remove unreacted CMPIC. Wash 3x with acetone. Vacuum dry at 40°C.

-

Result: You now have PVA with pendant benzyl chloride groups (PVA-g-Cl).

-

Phase 2: Curing (Crosslinking)

Rationale: The benzyl chloride group is stable at room temperature but will react with amines upon heating, forming the network.

-

Formulation: Redissolve the PVA-g-Cl in DMSO (or cast from the reaction mixture if isolation was skipped).

-

Crosslinker Addition: Add HMDA (0.5 molar equivalent relative to the CMPIC used). Add 1.0 equivalent of Triethylamine (TEA) as an acid scavenger.

-

Casting: Pour the solution into a PTFE mold or spin-coat onto a substrate.

-

Thermal Cure: Place the film in an oven.

Characterization & Validation

To ensure the protocol worked, you must validate both the grafting and the crosslinking steps.

FTIR Analysis Table

| Functional Group | Wavenumber (cm⁻¹) | Observation in Phase 1 (Graft) | Observation in Phase 2 (Cure) |

| -N=C=O (Isocyanate) | ~2270 | Absent (Indicates full consumption of CMPIC reacting with OH) | Absent |

| C=O (Urethane) | ~1720 | Appears (New peak confirming grafting) | Remains |

| C-Cl (Chloromethyl) | ~1265 | Appears (Confirming pendant Cl presence) | Decreases (Consumed by amine) |

| -OH (Polymer) | ~3300-3400 | Broad peak remains (only partial substitution) | Broad peak remains |

Solubility Test (Self-Validating System)

A true crosslinked network is insoluble in all solvents.

-

Take a piece of the cured film.

-

Immerse in DMSO (a good solvent for the uncured polymer) at 60°C for 24 hours.

-

Pass Criteria: The film swells but does not dissolve.

-

Fail Criteria: The film disintegrates or dissolves completely (indicates insufficient crosslinking or stoichiometry errors).

Safety & Handling (Critical)

CMPIC combines the hazards of isocyanates and benzyl chlorides.

-

Lachrymator: The chloromethyl group makes this compound a potent tear gas agent. All handling must occur in a functioning fume hood.

-

Sensitizer: Isocyanates are respiratory sensitizers.[1][4] Use a full-face respirator if working outside a glovebox.

-

Water Reactivity: Reacts with water to release CO₂ (pressure buildup in sealed containers) and HCl (corrosive gas). Store under inert gas (Argon/Nitrogen) at 2–8°C.

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis and validation of CMPIC-crosslinked polymers.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2733319, 4-(Chloromethyl)phenyl isocyanate. Retrieved October 26, 2023, from [Link]

-

Blank, W. J. (1996). Crosslinking with Blocked Isocyanates. Progress in Organic Coatings.[2] (Contextual grounding on isocyanate crosslinking mechanisms). Retrieved from [Link]

-

Roland, T., et al. (2019). Urethane Formation with an Excess of Isocyanate. MDPI.[5] (Mechanistic insight on NCO kinetics). Retrieved from [Link]

Sources

Dual-Mode Surface Engineering: The 4-(Chloromethyl)phenyl Isocyanate Protocol

Abstract

This application note details the protocol for utilizing 4-(chloromethyl)phenyl isocyanate (CMPIC) as a heterobifunctional linker for surface engineering. Unlike standard silanes, CMPIC offers a rigid aromatic spacer and a dual-reactivity mechanism: the isocyanate group serves as a rapid "anchor" for hydroxylated surfaces, while the chloromethyl (benzyl chloride) group acts as a versatile "functional handle." This handle is specifically optimized for Atom Transfer Radical Polymerization (ATRP) initiation or direct nucleophilic substitution (

Chemistry & Mechanism

The utility of CMPIC lies in its orthogonal reactivity. The isocyanate (-NCO) group is highly electrophilic toward surface hydroxyls (-OH), forming a stable carbamate (urethane) linkage. The remaining benzyl chloride (-CH

The "Anchor-and-Click" Workflow

The following diagram illustrates the logical flow of the modification process, distinguishing between the anchoring phase and the two primary application pathways (Polymer Grafting vs. Drug/Ligand Conjugation).

Figure 1: Strategic workflow for CMPIC surface modification. The process bifurcates after anchoring, allowing for either polymer brush growth or direct ligand attachment.

Experimental Protocols

Phase 1: Surface Anchoring (The Foundation)

Objective: Covalently attach CMPIC to the substrate while preventing moisture-induced polymerization (urea formation). Substrates: Silica nanoparticles, glass slides, cellulose, or plasma-treated polymers (e.g., PMMA).

Materials:

-

Substrate (pre-cleaned and dried)

-

4-(Chloromethyl)phenyl isocyanate (CMPIC) [>97%]

-

Anhydrous Toluene (Water content <50 ppm is critical)

-

Dibutyltin dilaurate (DBTL) [Catalyst]

-

Dry Nitrogen or Argon atmosphere

Protocol:

-

Surface Dehydration (Crucial):

-

Silica/Glass: Heat at 120°C for 12 hours or vacuum dry to remove physisorbed water. Surface silanols (Si-OH) must remain, but water layers must be removed to prevent bulk polymerization of the isocyanate.

-

-

Reaction Setup:

-

In a glovebox or under positive

pressure, suspend/submerge the substrate in Anhydrous Toluene. -

Add CMPIC to a final concentration of 50–100 mM .

-

Add DBTL catalyst (1–2 drops per 50 mL solution).

-

-

Incubation:

-

Heat the reaction vessel to 60°C for 12–24 hours with gentle agitation (stirring for particles, rocking for slides).

-

-

Washing (The "Self-Validating" Step):

-

Decant the reaction solution.

-

Wash 3x with Toluene (to remove unreacted isocyanate).

-

Wash 3x with Dichloromethane or Acetone (to remove catalyst and byproducts).

-

Validation: The wash solvent should show no isocyanate peak (~2270 cm⁻¹) in FTIR if the washing is sufficient.

-

-

Drying: Vacuum dry at room temperature.

Phase 2A: Polymer Grafting (SI-ATRP)

Objective: Grow dense polymer brushes ("Grafting From") using the benzyl chloride group as the initiator. Mechanism: The benzyl chloride bond is homolytically cleaved by a transition metal catalyst (Cu), initiating radical polymerization.

Protocol:

-

Reagents: Monomer (e.g., Styrene, MMA), CuBr (Catalyst), PMDETA (Ligand), Anisole (Solvent).

-

Stoichiometry: Typical ratio [Monomer]:[Initiator_surf]:[CuBr]:[Ligand] = 100:1:1:2. Note: Estimate surface initiator density to be ~1-2 groups/nm².

-

Deoxygenation: Perform three freeze-pump-thaw cycles on the monomer/solvent mix to remove

(radical scavenger). -

Polymerization:

-

Submerge the CMPIC-modified substrate in the reaction mix.

-

Heat to 70–90°C (monomer dependent).

-

Reaction time controls polymer thickness (typically 1–24 hours).

-

-

Termination: Expose to air and wash with THF/EDTA solution to remove copper residues.

Phase 2B: Biomolecule Immobilization ( )

Objective: Immobilize amines (proteins, drugs) or thiols via nucleophilic substitution. Expert Insight: Benzyl chlorides are less reactive than acid chlorides. For heat-sensitive biomolecules, adding Potassium Iodide (KI) can catalyze the reaction (Finkelstein reaction in situ) by converting the chloride to a more reactive iodide.

Protocol:

-

Buffer/Solvent: Use PBS (pH 8.5) for aqueous stable molecules, or DMF/DMSO for small molecules.

-

Reaction:

-

Dissolve the ligand (Drug/Protein) at 1–5 mg/mL.

-

Add base: Triethylamine (organic) or Carbonate buffer (aqueous).

-

Optional Catalyst: Add 10 mM KI.

-

Submerge CMPIC-modified substrate.

-

-

Conditions:

-

Small Molecules: 50°C for 6–12 hours.

-

Proteins: 4°C to 25°C for 24–48 hours (requires longer time due to lower temp).

-

Characterization & Data Interpretation

The success of the modification must be validated at each step.

| Technique | Analyte | Expected Signal Change | Interpretation |

| FTIR | Isocyanate (-NCO) | Disappearance of peak at ~2270 cm⁻¹ | Confirms no physisorbed reactant remains. |

| FTIR | Urethane (C=O) | Appearance of peak at ~1700–1720 cm⁻¹ | Confirms covalent attachment to surface. |

| FTIR | Aromatic Ring | Peaks at ~1600 cm⁻¹ and ~1500 cm⁻¹ | Confirms presence of phenyl spacer. |

| XPS | Chlorine (Cl 2p) | Appearance of doublet at ~200 eV | Confirms benzyl chloride integrity (Step 1). |

| XPS | Nitrogen (N 1s) | Appearance of peak at ~400 eV | Confirms urethane nitrogen. |

| Contact Angle | Water | Increase (Hydrophobic shift) | Benzyl chloride surface is hydrophobic (~80–90°). |

Troubleshooting & Expert Tips

Moisture Control (The #1 Failure Mode)

-

Symptom: White precipitate in the toluene solution.

-

Cause: Water in the solvent hydrolyzed the isocyanate to an amine, which then reacted with another isocyanate to form urea crystals.

-

Fix: Distill toluene over Sodium/Benzophenone or use molecular sieves (4Å) for 24h prior to use.

Low Grafting Density (ATRP)

-